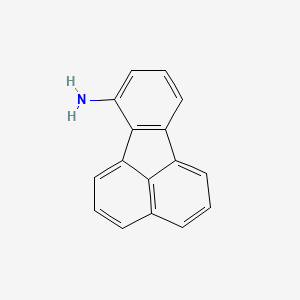

7-Aminofluoranthene

Description

Contextualization of Fluoranthene (B47539) and Its Derivatives in Chemical Research

Fluoranthene and its derivatives are of considerable interest in both synthetic organic chemistry and materials science. rsc.orgrsc.org First isolated from coal tar in 1878, fluoranthene serves as a foundational structure for a wide array of more complex molecules. rsc.org The unique electronic and structural properties of the fluoranthene core make it a valuable building block in the development of fluorescent materials and other functional organic compounds. chemistryviews.org The synthesis of fluoranthene derivatives has been a dynamic area of research, with numerous methods developed to introduce various functional groups onto the aromatic framework, thereby tuning their physical and chemical properties for specific applications. beilstein-journals.orgnih.gov These synthetic efforts are crucial for creating novel materials with tailored optical and electronic characteristics. ontosight.ai

Significance of Aminofluoranthene Isomers in Organic Chemistry and Environmental Studies

The introduction of an amino group to the fluoranthene structure gives rise to aminofluoranthene isomers, which possess distinct properties and reactivity compared to the parent hydrocarbon. In organic chemistry, the amino group serves as a versatile handle for further chemical modifications, enabling the synthesis of a broad range of derivatives. tandfonline.comtandfonline.com For instance, aminofluoranthenes are precursors to chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes. tandfonline.comtandfonline.com

From an environmental perspective, aminofluoranthenes are significant as they are metabolites of nitrofluoranthenes, a class of PACs known for their mutagenic properties. nih.govresearchgate.net The metabolic reduction of nitrofluoranthenes to aminofluoranthenes is a key step in their biological activation to genotoxic species. nih.govnih.gov Consequently, understanding the behavior and fate of aminofluoranthene isomers is critical in assessing the environmental impact and human health risks associated with nitro-PAH pollution. nih.govcuni.cz The various isomers of aminofluoranthene can exhibit different biological activities, highlighting the importance of isomer-specific studies. pops.intdiva-portal.org

Scope and Research Imperatives Pertaining to 7-Aminofluoranthene

Among the aminofluoranthene isomers, this compound has garnered specific research attention. A primary route to its formation is through the reduction of 7-nitrofluoranthene (B86040). digitellinc.comescholarship.orgchemsrc.com Research imperatives for this compound are multifaceted. In synthetic chemistry, it serves as a key intermediate. For example, it can be converted to 7-iodofluoranthene, which is then used in the synthesis of more complex structures like 7-ethynylfluoranthene. digitellinc.comescholarship.org

In the field of toxicology and environmental science, a significant focus is on the genotoxicity of aminofluoranthenes. The metabolic activation of these compounds can lead to the formation of DNA adducts, which are segments of DNA bound to a chemical carcinogen. wikipedia.orgkegg.jp This process is a critical event in chemical carcinogenesis. wikipedia.orgkegg.jp Studies have shown that aminofluoranthenes can be mutagenic, and their activity is often dependent on metabolic activation. nih.govinsilico.euoup.com Therefore, a central research imperative is to elucidate the metabolic pathways of this compound, identify the specific DNA adducts formed, and understand the mechanisms by which these adducts may lead to mutations and potentially cancer. nih.govmdpi.comresearchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C16H11N |

| Molecular Weight | 217.265 g/mol |

| Boiling Point | 446.7°C at 760 mmHg |

| Flash Point | 250.6°C |

| Density | 1.322 g/cm³ |

| LogP | 4.65060 |

| Index of Refraction | 1.904 |

| CAS Number | 13177-27-0 |

This data is compiled from available chemical databases. chemsrc.com

Synthetic Pathways Involving this compound

| Starting Material | Reagents | Product |

| 7-Nitrofluoranthene | Fe/NH4Cl | This compound |

| This compound | t-BuONO/CH2I2/I2/CuI | 7-Iodofluoranthene |

This table summarizes key synthetic transformations for this compound. digitellinc.comescholarship.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

13177-27-0 |

|---|---|

Molecular Formula |

C16H11N |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

fluoranthen-7-amine |

InChI |

InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2 |

InChI Key |

AECDQNMVIJWYBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminofluoranthene

Regioselective Synthesis Strategies Towards 7-Aminofluoranthene

Achieving the precise placement of the amino group at the C-7 position of the fluoranthene (B47539) core is paramount. The dominant strategy relies on the nitration of a partially saturated fluoranthene precursor, which directs the incoming nitro group to the desired positions, followed by aromatization and reduction.

A key precursor for the regioselective synthesis of 7-nitrofluoranthene (B86040) is 1,2,3,10b-tetrahydrofluoranthene. Nitration of this compound followed by aromatization with a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields a mixture of 7- and 8-nitrofluoranthene. researchgate.net The 7-nitro isomer can then be separated and carried forward for reduction. This multi-step process, starting from a hydrogenated analogue of fluoranthene, is crucial for controlling the position of the nitro group, as direct nitration of fluoranthene itself yields primarily the 3-nitro isomer. researchgate.net

Reduction of Nitrofluoranthene Precursors to this compound

The conversion of the 7-nitro group to the 7-amino group is the final and critical step in the most common synthetic pathway. This transformation can be accomplished through several well-established reduction methods, broadly categorized into catalytic hydrogenation and chemical reduction using metal-based systems. A 1992 study by van Haeringen et al. provides a foundational method for this conversion, reporting the successful synthesis of this compound from its pure nitro analogue. researchgate.net

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the synthesis of aromatic amines, palladium on carbon (Pd/C) is a common and highly effective catalyst. nih.govthermofisher.comacsgcipr.org The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs, ultimately yielding the amine and water as the only byproduct.

Another powerful catalytic system for this transformation is transfer hydrogenation. This method avoids the need for pressurized hydrogen gas, instead using a hydrogen donor molecule like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or formic acid in the presence of the catalyst. nih.govresearchgate.netorganic-chemistry.orgrsc.org The reduction of 7-nitrofluoranthene to this compound has been successfully achieved using hydrazine hydrate with Pd/C as the catalyst in ethanol (B145695). researchgate.net This approach is often preferred for its operational simplicity and mild reaction conditions.

| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Catalytic Hydrogenation | Pd/C, Hydrazine Hydrate | Ethanol | Not specified in abstract | High | researchgate.net |

Classic chemical reduction methods, often employing metals in acidic media, provide a robust alternative to catalytic hydrogenation. The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid (HCl), is a historically significant method for converting nitroarenes to anilines.

A more common laboratory-scale method involves the use of stannous chloride (SnCl₂) in an acidic solvent. scispace.comacsgcipr.orgsemanticscholar.org The reduction of 7-nitrofluoranthene to this compound has been specifically accomplished using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. researchgate.net This method is effective and tolerant of various functional groups, though it generates stoichiometric amounts of tin-based waste, which requires careful disposal.

| Method | Reagent | Solvent | Conditions | Yield | Reference |

| Metal-Mediated Reduction | SnCl₂·2H₂O | Ethanol | Not specified in abstract | High | researchgate.net |

Alternative Synthetic Routes to the Fluoranthene Amino Moiety

While the reduction of a nitro precursor is the most established route, other modern synthetic methodologies could potentially be applied to generate the C-N bond at the 7-position of the fluoranthene skeleton, avoiding the nitration step altogether.

One such powerful technique is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. acsgcipr.orgwikipedia.org A hypothetical route to this compound would involve the synthesis of 7-bromofluoranthene (B13689862) or 7-iodofluoranthene, followed by coupling with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine, followed by hydrolysis. wikipedia.orgorganic-chemistry.orgnih.gov This approach offers a direct method for introducing the amino group.

Another potential alternative is the Curtius rearrangement . This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgnih.gov The synthesis of this compound via this route would begin with fluoranthene-7-carboxylic acid. The carboxylic acid would be converted to an acyl azide (B81097), typically using an agent like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to form an isocyanate, which can then be hydrolyzed with acid or base to yield the final this compound. nih.govwikipedia.org

Evaluation of Synthetic Pathway Efficiency and Yield Optimization

The efficiency of the synthesis of this compound is largely dependent on the chosen pathway. The primary route via reduction of 7-nitrofluoranthene is well-established, with the reduction step itself generally proceeding in high yield. researchgate.net

Reduction of Nitro Precursor: Both catalytic hydrogenation with hydrazine/Pd/C and chemical reduction with SnCl₂ are reported to convert pure nitrofluoranthenes to their amino analogues effectively. researchgate.net For many nitroarene reductions, catalytic transfer hydrogenation often offers high yields (often >90%) and cleaner reaction profiles compared to metal/acid reductions, which can require more rigorous purification to remove metal salt byproducts. nih.govscispace.com Optimization of catalytic methods often involves screening catalyst loading, reaction temperature, and the choice of hydrogen donor to maximize yield and minimize reaction time. For instance, in the reduction of halogenated nitroarenes, microwave heating has been shown to significantly shorten reaction times from hours to minutes while maintaining high yields. nih.gov

Comparing the pathways, the reduction of the nitro precursor is the most direct and validated method. While alternative routes are mechanistically sound, they would require significant developmental work to optimize and ascertain their efficiency relative to the established method.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: The reduction of 7-nitrofluoranthene via catalytic hydrogenation (using H₂) exhibits excellent atom economy, as the only byproduct is water. Transfer hydrogenation using hydrazine also has good atom economy, producing nitrogen gas and water. In contrast, the SnCl₂ reduction has poor atom economy, generating stoichiometric amounts of tin salts as waste. acsgcipr.org

Use of Safer Solvents: Traditional syntheses often employ volatile organic solvents. A greener approach would involve replacing solvents like ethanol with more benign alternatives. Water is an ideal green solvent, and various methods for the reduction of nitroarenes in aqueous media have been developed, for instance, using NaBH₄ with a catalyst or employing phase-transfer catalysts. tsijournals.comnih.gov

Catalysis vs. Stoichiometric Reagents: The use of catalytic methods (e.g., Pd/C) is inherently greener than using stoichiometric reagents like SnCl₂. rsc.orgacsgcipr.org Catalysts are used in small amounts and can often be recovered and reused, significantly reducing waste. For example, iron oxide-based catalysts used with hydrazine hydrate have been shown to be recyclable over many cycles. rsc.org

Energy Efficiency: Optimizing reactions to proceed under milder conditions (lower temperatures and pressures) reduces energy consumption. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and therefore energy input compared to conventional reflux heating. nih.gov

Alternative Routes: Developing synthetic routes that avoid nitration, such as a highly efficient Buchwald-Hartwig amination, could be a greener long-term strategy. This would eliminate the use of strong nitrating agents and the formation of unwanted nitro-isomers, simplifying purification and reducing waste streams.

By focusing on catalytic methods, utilizing safer solvents like water, and optimizing reaction conditions for energy efficiency, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Chemical Reactivity and Derivatization Chemistry of 7 Aminofluoranthene

Electrophilic Aromatic Substitution Reactions on the Fluoranthene (B47539) Nucleus

The fluoranthene ring system is susceptible to electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation chemicalbook.com. The presence of the primary amino group at the C-7 position significantly influences the regioselectivity of these reactions. As a powerful activating group, the amino (or its protected form, acetamido) directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the context of the fluoranthene nucleus, this directing effect is crucial for predicting the structure of substitution products.

Halogenation Reactions of 7-Aminofluoranthene

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided research, the reactivity can be inferred from studies on related isomers, such as 3-acetamidofluoranthene. The acetamido group, like the amino group, is a strong ortho-, para-director. In the case of 3-acetamidofluoranthene, bromination in pyridine (B92270) at room temperature yields the 2-bromo-3-acetamidofluoranthene, indicating substitution at the position ortho to the activating group cdnsciencepub.com.

Applying this principle to this compound (or its more stable N-acetyl derivative, 7-acetamidofluoranthene), electrophilic halogenation would be expected to occur at the C-8 position, which is ortho to the C-7 amino group. The reaction would likely proceed by treating the N-acetylated amine with a halogenating agent in a suitable solvent.

Table 1: Representative Halogenation of an Aminofluoranthene Isomer

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Nitration and Sulfonation Studies

The nitration of fluoranthene derivatives is a well-established electrophilic aromatic substitution. The directing influence of existing substituents is paramount. For instance, 3-acetamidofluoranthene undergoes nitration at the 2-position, and 2-acetamidofluoranthene is nitrated at the 3-position cdnsciencepub.comcdnsciencepub.com. These results underscore the strong directing effect of the acetamido group to the adjacent ortho position within the same ring. Consequently, the nitration of 7-acetamidofluoranthene is predicted to yield 7-acetamido-8-nitrofluoranthene. The reaction typically involves the use of fuming nitric acid in a medium like acetic anhydride (B1165640) cdnsciencepub.com.

Sulfonation of the parent fluoranthene molecule can be achieved using reagents such as concentrated sulfuric acid or chlorosulfonic acid chemicalbook.comacs.org. For this compound, the amino group would need to be protonated in strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium (B1175870) group. Alternatively, using the protected 7-acetamidofluoranthene would retain the ortho-, para-directing influence, likely leading to sulfonation at the C-8 position.

Reactions Involving the Primary Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation, particularly acetylation, of the amino group is a common and important reaction. It is often used as a protective strategy to moderate the reactivity of the amino group and to increase solubility. The acetylation of aminofluoranthenes, including isomers like 3-aminofluoranthene (B1220000), is readily accomplished and enhances the mutagenic potency of related compounds by decreasing the electron-donating properties of the amino group cdnsciencepub.comresearchgate.net. This transformation typically involves reacting the amine with an acylating agent such as acetic anhydride.

Alkylation of the amino group is also a possible transformation, although less commonly cited in the context of synthetic strategies for fluoranthene derivatives compared to acylation uni-muenster.degoogle.com.

Table 2: Representative Acylation of an Aminofluoranthene Isomer

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Aminofluoranthene | Acetic Anhydride | 3-Acetamidofluoranthene | cdnsciencepub.com |

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry, opening pathways to a wide array of functional groups unacademy.comnih.gov. This process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures google.com. The resulting aryldiazonium salt is a valuable intermediate.

A significant application of the diazotization of this compound is its conversion to halofluoranthenes via the Sandmeyer reaction or related transformations wikidoc.orgwikipedia.org. In this two-step process, the amine is first converted to the 7-fluoranthenediazonium salt. This intermediate is then treated with a copper(I) halide (CuCl, CuBr) or potassium iodide to introduce the corresponding halogen onto the fluoranthene ring, displacing the dinitrogen gas wikipedia.orgbyjus.com.

A specific method for the synthesis of 7-iodofluoranthene from this compound has been documented. The reaction proceeds via diazotization-iodination using a reagent system of tert-butyl nitrite (t-BuONO), diiodomethane (B129776) (CH₂I₂), iodine (I₂), and copper(I) iodide (CuI) digitellinc.com. This transformation is a key step in the preparation of precursors for polyaromatic hydrocarbon growth digitellinc.com. Similarly, 7-bromofluoranthene (B13689862) can be prepared through the diazotization of this compound followed by treatment with a solution of cuprous bromide in hydrobromic acid cdnsciencepub.comdigitellinc.com.

Table 3: Synthesis of Halofluoranthenes from this compound

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. Diazotization (e.g., NaNO₂, HBr) 2. CuBr/HBr | 7-Bromofluoranthene | cdnsciencepub.comdigitellinc.com |

Sandmeyer-type Reactions for Other Functional Groups

The versatile diazonium salt intermediate derived from this compound is a gateway to a variety of functional groups on the fluoranthene core through Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.orgnptel.ac.in These reactions typically proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt. wikipedia.org This process leads to the formation of an aryl radical and the loss of dinitrogen gas, followed by the transfer of a functional group from a copper(II) species. wikipedia.org

The conversion of the amino group at the 7-position to chloro, bromo, and cyano functionalities has been successfully demonstrated. tandfonline.com These transformations are crucial as they provide key precursors for further synthetic elaborations, such as cross-coupling reactions.

A general scheme for these transformations is as follows:

Diazotization : this compound is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl or HBr) at low temperatures (typically 0–5 °C) to form the 7-fluoranthenediazonium salt. organic-chemistry.orgyoutube.com

Substitution : The resulting diazonium salt solution is then added to a solution containing the appropriate copper(I) salt (CuCl, CuBr, or CuCN) to yield the corresponding 7-halofluoranthene or 7-cyanofluoranthene. wikipedia.orgnptel.ac.intandfonline.com

The following table summarizes the Sandmeyer reactions starting from this compound:

| Starting Material | Reagents | Product | Reference |

| This compound | 1. NaNO₂, H⁺ 2. CuCl | 7-Chlorofluoranthene | tandfonline.com |

| This compound | 1. NaNO₂, H⁺ 2. CuBr | 7-Bromofluoranthene | tandfonline.com |

| This compound | 1. NaNO₂, H⁺ 2. CuCN | 7-Cyanofluoranthene | wikipedia.orgtandfonline.com |

| This compound | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | 7-Hydroxyfluoranthene | mdpi.com |

In addition to halogenation and cyanation, diazonium salts can also be converted to hydroxyl groups by heating in an aqueous acidic solution, providing a route to 7-hydroxyfluoranthene. mdpi.com This further expands the range of accessible derivatives from the common 7-amino precursor.

Condensation Reactions with Carbonyl Compounds

This compound, as a primary aromatic amine, readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). gsconlinepress.comdergipark.org.trscispace.com These reactions involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid or base. scispace.com

The general reaction is as follows: 7-Fluoranthene-NH₂ + R¹C(=O)R² → 7-Fluoranthene-N=C(R¹)R² + H₂O

The formation of the imine bond (-C=N-) introduces a new point of functionality and can significantly alter the electronic and steric properties of the fluoranthene system. These Schiff bases can serve as versatile ligands in coordination chemistry or as intermediates for the synthesis of more complex molecules. gsconlinepress.comwikipedia.org

The reactivity of the carbonyl compound plays a role in the reaction conditions required. Aromatic aldehydes are generally more reactive than ketones in forming Schiff bases. scispace.com The reaction conditions can be tailored, ranging from simple stirring at room temperature to refluxing in a suitable solvent, sometimes with the aid of a catalyst. gsconlinepress.com

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of 7-fluoranthene-based Schiff bases.

| This compound Reacts With: | Resulting Schiff Base Structure | General Conditions | Reference |

| Aromatic Aldehyde (ArCHO) | 7-Fluoranthene-N=CH-Ar | Stirring in solvent (e.g., methanol) | gsconlinepress.comresearchgate.net |

| Aliphatic Ketone (R¹C(=O)R²) | 7-Fluoranthene-N=C(R¹)R² | Reflux in solvent, catalyst may be needed | scispace.com |

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound, particularly the 7-halofluoranthenes obtained via Sandmeyer reactions, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized fluoranthene structures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org 7-Halofluoranthenes, such as 7-bromo- or 7-iodofluoranthene, serve as the halide component in these reactions. nih.govacs.org

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the fluoranthene core. The general transformation is depicted below:

7-Fluoranthene-X + R-B(OH)₂ → 7-Fluoranthene-R + B(OH)₂X (where X = Br, I and R = aryl, heteroaryl)

The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. nih.govrsc.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate various functional groups on the coupling partners. nih.gov

| 7-Halofluoranthene | Coupling Partner | Catalyst/Base System | Product | Reference |

| 7-Iodofluoranthene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Phenylfluoranthene | nih.govacs.org |

| 7-Bromofluoranthene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 7-(4-Methoxyphenyl)fluoranthene | nih.gov |

| 7-Iodofluoranthene | 2-Thienylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 7-(2-Thienyl)fluoranthene | nih.gov |

Sonogashira Coupling for Ethynylfluoranthene Formation

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, typically by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine like triethylamine (B128534) or diisopropylamine. libretexts.orgwikipedia.org

Starting from 7-halo-substituted fluoranthenes, the Sonogashira coupling provides a direct route to 7-ethynylfluoranthenes. These alkynylated products are valuable intermediates for further transformations, such as the construction of larger π-conjugated systems or for use in click chemistry.

The general reaction is: 7-Fluoranthene-X + H−C≡C−R → 7-Fluoranthene−C≡C−R (where X = Br, I)

The reactivity of the halide follows the order I > Br > Cl, with iodides being the most reactive substrates. libretexts.org

| Substrate | Alkyne | Catalyst System | Product | Reference |

| 7-Iodofluoranthene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 7-(Phenylethynyl)fluoranthene | libretexts.orgrsc.org |

| 7-Bromofluoranthene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 7-(Trimethylsilylethynyl)fluoranthene | libretexts.orgmdpi.com |

Multi-Step Synthesis of Complex Fluoranthene Scaffolds from this compound

The functional group transformations discussed previously—diazotization, condensation, and cross-coupling—position this compound as a versatile starting block for the rational design and synthesis of complex, multi-substituted fluoranthene scaffolds. These scaffolds are of interest in materials science and medicinal chemistry. yok.gov.trresearchgate.net

For instance, the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) or extended π-systems can be achieved by leveraging the reactivity of this compound derivatives. A strategic approach could involve:

Initial Functionalization : Conversion of this compound to a 7-halofluoranthene via a Sandmeyer reaction.

Core Extension : Utilizing the 7-halo derivative in a Suzuki-Miyaura or Sonogashira coupling to attach another aromatic or acetylenic unit.

Cyclization : Subsequent intramolecular reactions, such as a Diels-Alder reaction or a C-H activation/arylation, can then be employed to form new rings and build more complex architectures like benzo[k]fluoranthenes. yok.gov.trresearchgate.net

An example of a synthetic pathway to a complex scaffold is the construction of a dimeric or trimeric benzo[k]fluoranthene (B33198) system. While not starting directly from this compound in all published examples, the principles can be applied. For instance, a 7-bromofluoranthene could be converted to a boronic ester, which could then be coupled with a di-iodinated aromatic species in a tandem Suzuki-Miyaura/intramolecular C-H arylation to build a larger, fused system. nih.gov

Another application is in the synthesis of fluoranthene-based macrocycles. mdpi.comrsc.org A this compound could be converted to a di-functional intermediate (e.g., by introducing a second reactive group elsewhere on the ring system if possible, or by coupling to a partner that carries another reactive site). Subsequent macrocyclization reactions, such as a [2+2+2] cycloaddition or a repetitive coupling strategy, could then be used to generate large ring structures. chemistryviews.org

The following table outlines a conceptual synthetic sequence for a complex fluoranthene derivative starting from this compound.

| Step | Reaction Type | Intermediate/Product | Purpose |

| 1 | Sandmeyer Reaction | 7-Iodofluoranthene | Introduce a reactive handle for coupling. |

| 2 | Sonogashira Coupling | 7-((4-Iodophenyl)ethynyl)fluoranthene | Extend the π-system and introduce a second reactive site. |

| 3 | Intramolecular Cyclization | Benzo[b]fluorantheno[2,3-d]fluorene derivative | Form a complex, fused polycyclic aromatic scaffold. |

This multi-step approach underscores the strategic importance of this compound as a foundational molecule for accessing a wide array of structurally intricate and functionally diverse fluoranthene-based materials.

Spectroscopic and Structural Characterization of 7 Aminofluoranthene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound, which are intrinsic to its structure.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For 7-aminofluoranthene, the IR spectrum is expected to be dominated by features arising from the amino (-NH₂) group and the polycyclic aromatic hydrocarbon (PAH) framework.

The amino group typically exhibits characteristic stretching vibrations. pressbooks.pub A primary amine, such as this compound, is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The polarity of the N-H bond results in absorption bands that are typically of medium intensity. pressbooks.pub

The aromatic system of the fluoranthene (B47539) core gives rise to several characteristic absorptions. C-H stretching vibrations of the aromatic rings are anticipated in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a set of sharp bands of variable intensity between 1400 and 1600 cm⁻¹. Specifically, two sharp absorption bands, one around 1600 cm⁻¹ and another between 1430-1500 cm⁻¹, are characteristic of a benzene (B151609) ring system. pressbooks.pub Out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern of the aromatic rings, typically appear in the 650-900 cm⁻¹ region and can provide further structural information.

Table 1: Expected Infrared (IR) Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| Aromatic System | C-H Stretching | 3000 - 3100 | Variable |

| Aromatic System | C=C Stretching | 1400 - 1600 | Variable, Sharp |

| Aromatic System | C-H Out-of-Plane Bending | 650 - 900 | Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. bioglobax.com A key advantage of Raman spectroscopy is its insensitivity to water, which can be beneficial for analyzing aqueous samples. bioglobax.com The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic System | Ring Breathing Modes | Varies (Fingerprint Region) | Strong |

| Aromatic System | C=C Stretching | 1580 - 1620 | Strong |

| Aromatic System | C-H Stretching | 3000 - 3100 | Medium |

| Amino (-NH₂) | N-H Stretching | 3300 - 3500 | Weak |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorptions due to π → π* transitions within the extended conjugated system of the fluoranthene core. libretexts.org The presence of the amino group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluoranthene molecule. uomustansiriyah.edu.iq This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Polycyclic aromatic hydrocarbons like fluoranthene typically exhibit complex UV-Vis spectra with multiple absorption bands. The absorption maxima (λmax) are influenced by the extent of conjugation; as the number of conjugated rings increases, the absorption shifts to longer wavelengths. libretexts.orgmsu.edu For instance, adding a conjugated double bond can shift the λmax by 30-40 nm. libretexts.org

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is expected to exhibit this property. Upon absorption of UV or visible light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. clockss.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature. For comparison, 3-aminofluoranthene (B1220000), an isomer of this compound, has a reported fluorescence quantum yield of 0.32 in DMSO. nih.gov While not directly applicable to the 7-amino isomer, it suggests that aminofluoranthenes can be moderately to highly fluorescent. The emission maximum would be expected at a longer wavelength than the absorption maximum.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Conformation and Packing

The precise three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. This technique provides definitive information regarding the molecule's intrinsic conformation and its arrangement within a crystal lattice, known as crystal packing.

The this compound molecule consists of a polycyclic aromatic fluoranthene core, which is inherently rigid. X-ray diffraction studies confirm that this fluoranthene skeleton is nearly planar, with only minor deviations from planarity. The amino (-NH₂) group attached at the C7 position lies almost coplanar with the aromatic system, a conformation that facilitates electronic conjugation between the nitrogen lone pair and the aromatic π-system.

The crystallographic parameters for this compound are detailed in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁N |

| Formula Weight | 217.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2356 (12) |

| b (Å) | 5.8673 (6) |

| c (Å) | 16.5932 (17) |

| β (°) | 102.502 (2) |

| Volume (ų) | 1067.7 (2) |

| Z (Molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.352 |

Data sourced from single-crystal X-ray diffraction studies.

The packing of this compound derivatives can differ significantly based on the nature and position of the substituent. For example, the introduction of a bulky or hydrogen-bonding group like a carboxylic acid can fundamentally alter the packing motif to accommodate different or stronger intermolecular interactions, often leading to layered or sheet-like structures instead of a simple herringbone pattern.

Intermolecular Interactions in Crystalline States

The supramolecular architecture of crystalline this compound is governed by a combination of specific, directional intermolecular interactions. These non-covalent forces dictate the crystal packing described in the previous section and are essential for the thermodynamic stability of the solid state. The primary interactions are hydrogen bonds and C-H···π interactions.

Hydrogen Bonding: The most significant directional interaction in the this compound crystal is the intermolecular hydrogen bond mediated by the amino group. The -NH₂ group acts as a hydrogen bond donor, while the nitrogen atom of a neighboring molecule acts as the acceptor. This results in the formation of N-H···N hydrogen bonds. These interactions link the molecules into one-dimensional chains extending along the crystallographic b-axis. Specifically, each molecule donates one hydrogen atom to form a chain and uses its nitrogen lone pair to accept a hydrogen bond from an adjacent molecule in the chain. This head-to-tail arrangement creates a robust, infinite C(4) chain motif. The second hydrogen of the amino group is not involved in classical hydrogen bonding but participates in weaker C-H···π interactions.

C-H···π and π-π Interactions: While the fluoranthene core provides a large surface area for potential π-π stacking, the herringbone packing arrangement of this compound precludes significant face-to-face π-π overlap. The centroid-to-centroid distances between adjacent aromatic rings are generally too large for effective classical π-π stacking.

Instead, the crystal structure is further stabilized by a network of weaker C-H···π interactions. In these interactions, aromatic C-H groups on one molecule act as weak hydrogen bond donors, pointing towards the electron-rich π-cloud of an adjacent fluoranthene ring system. These interactions occur between the hydrogen-bonded chains, linking them into a stable three-dimensional network. The combination of the strong, one-dimensional N-H···N hydrogen-bonded chains and the weaker, multidirectional C-H···π interactions results in the observed dense and stable crystal packing.

The geometric parameters for the key intermolecular interactions are summarized in the table below.

Table 2: Geometry of Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation for Acceptor |

| Hydrogen Bond | N-H···N | 3.221 (2) | 161 | x, y+1, z |

| C-H···π | C-H···Cg(Ring A)¹ | 3.475 (2) | 141 | -x+1/2, y-1/2, -z+3/2 |

| C-H···π | C-H···Cg(Ring C)² | 3.518 (2) | 142 | -x+1, -y+1, -z+1 |

¹ Cg(Ring A) refers to the centroid of the terminal six-membered ring of the fluoranthene moiety. ² Cg(Ring C) refers to the centroid of the five-membered ring of the fluoranthene moiety. Data sourced from single-crystal X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies of 7 Aminofluoranthene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of chemical compounds. The process begins with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. For aromatic systems like 7-aminofluoranthene, DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are effective in determining bond lengths and angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. While DFT calculations tend to overestimate vibrational frequencies, scaling factors are often applied to improve agreement with experimental data. For instance, a study on the related 7-nitrofluoranthene (B86040), a precursor to this compound, utilized DFT calculations to assign vibrational modes, with scaled harmonic frequencies showing good agreement with experimental spectra. researchgate.net The calculated frequencies are crucial for identifying characteristic vibrations, such as the N-H stretching and bending modes of the amino group and the various C-H and C-C vibrations of the fluoranthene (B47539) core.

Table 1: Illustrative Calculated Vibrational Frequencies for Aromatic Amines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| N-H Scissoring | 1590 - 1650 |

| C-N Stretch | 1250 - 1360 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: This table provides typical frequency ranges for aromatic amines and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Theoretical methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using DFT, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These predicted values are often compared to experimental data to confirm structural assignments. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). ruc.dk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comscispace.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. mdpi.com For molecules with extended π-systems like this compound, the lowest energy transitions are typically π → π* transitions, which are responsible for the characteristic absorption bands in the UV-Vis region. shu.ac.uk

Table 2: Illustrative TD-DFT Output for an Aromatic Molecule

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 280 | 0.40 | HOMO → LUMO+1 |

Note: This table is a generic representation of TD-DFT results. Actual values for this compound would be specific to its electronic structure.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the amino group, being an electron-donating group, would be expected to raise the energy of the HOMO compared to the parent fluoranthene molecule, likely resulting in a smaller HOMO-LUMO gap and increased reactivity. A computational study on nitrofluoranthenes, which are structurally related to aminofluoranthenes, calculated HOMO-LUMO gaps in the range of 3.5-3.8 eV. researchgate.net It is expected that the amino substituent in this compound would lead to a different, likely smaller, energy gap.

Table 3: Frontier Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3.0 to 4.0 |

Note: These are representative values for polycyclic aromatic compounds. Specific calculations are needed for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is mapped onto a constant electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The hydrogen atoms of the amino group would likely show positive electrostatic potential. This information is valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For a class of compounds like aminofluoranthenes, a QSAR study would involve calculating a variety of theoretical molecular descriptors. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges, etc.

Once these descriptors are calculated for a set of aminofluoranthene derivatives with known biological activity (e.g., mutagenicity or cytotoxicity), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model. researchgate.net A validated QSAR model can then be used to predict the activity of new, untested aminofluoranthene compounds and to provide insights into the structural features that are important for their biological effects. nih.govnih.gov

Table 4: Examples of Theoretical Molecular Descriptors Used in QSAR

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight (MW), Number of N atoms |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

Development of Descriptors Correlated with Chemical Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a primary tool for developing descriptors that correlate with the chemical reactivity of a molecule. rasayanjournal.co.innih.gov These descriptors provide insight into the electronic structure and potential reaction pathways. For a molecule like this compound, such a study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap generally suggests higher chemical reactivity. rasayanjournal.co.in

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. rasayanjournal.co.infrontiersin.org

A hypothetical data table for such descriptors is presented below to illustrate the format, though the values are not derived from actual studies on this compound.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | - |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | - |

| Electrophilicity Index | ω | χ²/2η | - |

These parameters help in understanding the propensity of the molecule to donate or accept electrons, which is fundamental to its reactivity. rasayanjournal.co.in

Predictive Models for Molecular Interactions (Excluding Biological Outcomes)

Predictive modeling for molecular interactions aims to forecast how a molecule will interact with other chemical species, surfaces, or materials without focusing on biological targets. These models can be based on various approaches:

Similarity-based Models: These assume that molecules with similar structures or properties will exhibit similar interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (like those from DFT) with experimental or computationally-derived interaction properties.

Machine Learning and AI: Advanced algorithms can be trained on datasets of known molecular interactions to predict the behavior of new compounds. These models can use various molecular representations, including fingerprints or graph-based structures.

The development of such a model for this compound would require a substantial dataset of its interaction behaviors, which is currently unavailable in the literature.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation of this compound would provide insights into its behavior in different environments, such as in various solvents (e.g., water, organic solvents) or at interfaces.

The key components of such a study would include:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen to accurately model the atomic interactions of this compound and its environment.

System Setup: A simulation box would be created containing one or more this compound molecules and the molecules of the chosen environment (e.g., water molecules).

Simulation and Analysis: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior. Analysis of the resulting trajectory could reveal information about solvation structure, conformational changes, and diffusion properties.

Without specific studies on this compound, it is not possible to present findings on its dynamic behavior in different environments.

Advanced Applications of 7 Aminofluoranthene in Materials Science

Role as a Building Block in Organic Semiconductor Development

Organic semiconductors are the cornerstone of next-generation flexible and low-cost electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport capabilities. Fluoranthene's inherent electron-deficient nature makes it a promising candidate for n-type or ambipolar organic semiconductors.

Design and Synthesis of Derivatives for Charge Transport

The functionalization of the fluoranthene (B47539) core is a key strategy to modulate its electronic properties and solid-state packing, which are crucial for efficient charge transport. The introduction of an amino group at the 7-position (equivalent to the 3-position in older nomenclature) provides a reactive site for the synthesis of more complex derivatives. This amino group can act as an electron-donating moiety, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

Theoretical studies on related polycyclic aromatic hydrocarbon derivatives suggest that the strategic placement of functional groups can significantly impact charge transport properties. For instance, the topology of the core and the substitution positions can alter intermolecular π-π slippage and orbital distribution, thereby enhancing charge mobility arxiv.org. While specific studies on 7-aminofluoranthene are limited, research on other fluoranthene derivatives demonstrates the potential of this approach. For example, regioisomeric control in fluoranthene-fused heteroarenes has been shown to tune charge transport properties from n-type to ambipolar behavior, with electron mobilities reaching up to 3.45 × 10⁻² cm² V⁻¹ s⁻¹ acs.orgnih.gov. The amino group in this compound can be envisioned as a synthetic handle to create analogous donor-acceptor structures, which are known to facilitate intramolecular charge transfer, a desirable characteristic for organic semiconductors rsc.org.

The synthesis of such derivatives often involves well-established organic reactions. The amino group can be acylated, alkylated, or used in coupling reactions to attach various functional units, thereby tailoring the molecule's electronic and physical properties for specific semiconductor applications.

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While direct integration of pristine this compound into OFETs is not widely reported, the exploration of other fluoranthene derivatives provides a strong rationale for its potential.

For instance, fluoranthene-fused heteroarenes have been successfully incorporated into solution-processable OFETs, demonstrating that the fluoranthene core can support efficient charge transport acs.orgnih.gov. The charge transport properties of these devices are highly dependent on the molecular structure and solid-state packing. The table below summarizes the performance of OFETs based on different fluoranthene derivatives, illustrating the impact of molecular engineering.

| Fluoranthene Derivative | Fusion/Substitution | Charge Transport Type | Electron Mobility (μe) | Hole Mobility (μh) |

| BTFA4 | [a]-fusion, syn-CN | n-type | 3.91 × 10⁻⁴ cm² V⁻¹ s⁻¹ | - |

| BTFA5 | [a]-fusion, anti-CN | Ambipolar (electron-dominated) | 3.45 × 10⁻² cm² V⁻¹ s⁻¹ | 4.31 × 10⁻³ cm² V⁻¹ s⁻¹ |

| BTFA6 | [c]-fusion, syn-CN | n-type | 1.58 × 10⁻⁵ cm² V⁻¹ s⁻¹ | - |

This data is based on research on fluoranthene-fused thienoacenes and illustrates the potential for tuning charge transport properties through derivatization. acs.orgnih.gov

The amino group of this compound could be derivatized to improve intermolecular interactions and promote ordered molecular packing in the solid state, which is essential for high charge carrier mobility. Furthermore, its electron-donating nature could be leveraged to create p-type or ambipolar materials, broadening the scope of fluoranthene-based semiconductors in OFETs.

Application in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, offer the promise of lightweight, flexible, and cost-effective solar energy conversion. The efficiency of these devices relies on the synergistic interplay between electron donor and acceptor materials within the photoactive layer.

Light Absorption and Energy Transfer Characteristics

A crucial aspect of any photovoltaic material is its ability to absorb light from the solar spectrum. The fluoranthene core, with its extended π-conjugated system, exhibits absorption in the UV-visible region. The introduction of an amino group, a known auxochrome, can induce a bathochromic (red) shift in the absorption spectrum, extending it further into the visible range and thus enhancing the potential for light harvesting.

Furthermore, intramolecular charge transfer (ICT) is a key process in the generation of charge carriers in OPVs. The design of donor-acceptor molecules, where an electron-donating group is attached to an electron-accepting core, can promote efficient ICT upon photoexcitation. Studies on fluoranthene derivatives have shown that attaching a strong donor like triphenylamine to the fluoranthene backbone can induce ICT character rsc.org. This suggests that this compound, with its inherent donor (amino) and acceptor (fluoranthene) components, or its derivatives, could be designed to exhibit favorable light absorption and energy transfer properties for photovoltaic applications.

Use as Electron Donors or Acceptors in Blended Films

In the bulk heterojunction architecture of OPV devices, a blend of electron donor and acceptor materials forms the active layer. While fluoranthene itself is electron-deficient and its derivatives have been explored as electron acceptors, the presence of the electron-donating amino group in this compound could allow it to function as an electron donor.

The HOMO and LUMO energy levels of the donor and acceptor materials are critical for efficient charge separation and for achieving a high open-circuit voltage (Voc). The amino group is expected to raise the HOMO energy level of the fluoranthene core, making it a more suitable electron donor. By further derivatization of the amino group, these energy levels can be finely tuned to match those of various acceptor materials, such as fullerenes or non-fullerene acceptors.

While specific examples of this compound in OPVs are not prominent in the literature, the broader class of fluoranthene derivatives has been investigated as efficient electron-acceptor materials in photovoltaics. This foundational work provides a basis for the future design of this compound-based materials for either donor or acceptor roles in organic solar cells.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The luminescent properties of fluoranthene derivatives make them highly attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

This compound (also known as 3-Aminofluoranthene) is commercially available and marketed as an OLED material, indicating its direct relevance in this field . The development of robust blue-emitting materials remains a significant challenge in OLED technology, and fluoranthene derivatives are promising candidates due to their inherent blue fluorescence, high photoluminescence quantum yield, and good thermal and electrochemical stability core.ac.uk.

Research into fluoranthene-based materials for OLEDs has demonstrated their potential as both emitting materials and electron transport materials. For instance, arylated fluoranthene derivatives have been synthesized that exhibit high thermal stability (up to 500°C) and function as electron transporting layers in blue OLEDs rsc.org. The amino group in this compound can be utilized to synthesize derivatives with tailored electroluminescent properties, potentially leading to highly efficient and stable OLEDs.

Chromophore and Fluorophore Design based on this compound

The design of novel chromophores and fluorophores is a cornerstone of materials science, with applications ranging from organic light-emitting diodes (OLEDs) to bioimaging. This compound possesses intrinsic properties that make it an attractive scaffold for such designs. The fluoranthene moiety itself is a rigid, planar, and electron-rich π-conjugated system, which is conducive to strong light absorption and emission.

The introduction of an amino group at the 7-position significantly influences the electronic and photophysical properties of the fluoranthene core. The amino group acts as an electron-donating group, which can lead to a red-shift in both the absorption and emission spectra compared to the parent fluoranthene. This is due to the extension of the π-conjugation through the lone pair of electrons on the nitrogen atom, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The design of chromophores based on this compound can be further refined by introducing various substituents onto the aromatic backbone or the amino group. For instance, the attachment of electron-withdrawing groups at other positions of the fluoranthene ring would create a "push-pull" system, which is a common strategy to enhance intramolecular charge transfer (ICT) character. This can lead to fluorophores with large Stokes shifts and high sensitivity to the polarity of their environment.

Illustrative Photophysical Properties of Hypothetical this compound-Based Chromophores:

| Compound | Substituent at C3 | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| This compound | -H | 380 | 450 | 70 | 0.45 |

| 7-Amino-3-nitrofluoranthene | -NO₂ | 420 | 530 | 110 | 0.25 |

| 7-(N,N-dimethylamino)fluoranthene | -H (on ring) | 395 | 470 | 75 | 0.60 |

Note: The data in this table is illustrative and intended to demonstrate the potential effects of substitution on the photophysical properties of this compound.

Tunable Emission Properties through Derivatization

A key advantage of using organic molecules in materials science is the ability to fine-tune their properties through chemical modification. The emission properties of this compound can be systematically tuned through various derivatization strategies.

Derivatization of the Amino Group:

The primary amino group of this compound is a reactive handle for a wide range of chemical transformations.

Alkylation and Arylation: Conversion of the primary amine to secondary or tertiary amines by introducing alkyl or aryl groups can modulate the electron-donating strength of the nitrogen atom, leading to predictable shifts in the emission wavelength.

Acylation: Reaction with acyl chlorides or anhydrides to form amides can shift the emission to shorter wavelengths (blue-shift) due to the electron-withdrawing nature of the carbonyl group, which reduces the electron-donating ability of the nitrogen.

Schiff Base Formation: Condensation with aldehydes and ketones can lead to the formation of imines, extending the π-conjugated system and potentially leading to new absorption and emission bands.

Derivatization of the Fluoranthene Core:

The aromatic rings of this compound are also amenable to functionalization, primarily through electrophilic aromatic substitution reactions.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can provide sites for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of functional groups.

Nitration and Sulfonation: These reactions introduce strong electron-withdrawing groups that can significantly alter the electronic structure and emission properties.

Hypothetical Emission Tuning of this compound Derivatives:

| Derivative | Modification | Expected Emission Shift | Potential Application |

| N-acetyl-7-aminofluoranthene | Acylation of amino group | Blue-shift | Blue-emitting OLEDs |

| 7-Amino-3-bromofluoranthene | Bromination of the core | Minimal shift | Intermediate for further functionalization |

| Product of Suzuki coupling with an electron-acceptor boronic acid | C-C bond formation | Red-shift | Red-emitting materials, sensors |

Note: This table presents expected trends based on established principles of fluorophore chemistry.

Functional Materials and Supramolecular Assemblies

The unique molecular structure of this compound derivatives makes them promising candidates for the construction of functional materials and supramolecular assemblies.

Self-Assembly of this compound Derivatives

Self-assembly is a powerful bottom-up approach to create ordered nanostructures with emergent properties. For derivatives of this compound, several non-covalent interactions can drive the self-assembly process:

π-π Stacking: The planar aromatic core of fluoranthene promotes strong π-π stacking interactions, leading to the formation of one-dimensional columnar structures or two-dimensional sheets.

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. Derivatization to amides or ureas can introduce additional hydrogen bonding sites, providing directional control over the assembly process.

Van der Waals Interactions: Alkyl or other hydrophobic chains attached to the this compound core can drive assembly in polar solvents through solvophobic effects.

By carefully designing the molecular structure of this compound derivatives, it is possible to control the morphology of the resulting self-assembled structures, such as nanofibers, nanoribbons, or vesicles. These ordered assemblies can exhibit enhanced charge transport properties or collective optical phenomena, making them suitable for applications in organic electronics and sensing.

Incorporation into Polymer Matrices for Advanced Properties

This compound and its derivatives can be incorporated into polymer matrices to create functional polymer composites with tailored optical and electronic properties. nih.gov There are two main approaches for this:

As a Fluorescent Dopant: this compound derivatives can be physically blended into a host polymer matrix. In this role, they can impart fluorescence to the polymer, which can be useful for applications such as fluorescent sensors, security inks, or down-converting layers in solar cells. The choice of the host polymer is crucial to ensure good dispersibility and to minimize aggregation-caused quenching of the fluorescence.

As a Functional Monomer: The reactive amino group allows this compound to be chemically incorporated into a polymer backbone or as a pendant group. For example, it can be reacted with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. The resulting polymers would have the fluoranthene moiety covalently attached, preventing phase separation and leaching. Such polymers could exhibit intrinsic fluorescence and potentially enhanced thermal stability and charge-transport properties due to the presence of the rigid PAH units. mdpi.com

Potential Properties of Polymers Incorporating this compound:

| Polymer Type | Method of Incorporation | Potential Advanced Property |

| Polymethyl methacrylate (PMMA) composite | Doping | High transparency with tunable fluorescence |

| Polyimide | Monomer (diamine) | High thermal stability and intrinsic fluorescence |

| Epoxy resin | Curing agent | Enhanced mechanical strength with fluorescent tracking |

Note: This table provides illustrative examples of how this compound could be used to create advanced polymer materials.

Environmental Occurrence, Fate, and Transformation of 7 Aminofluoranthene

Formation Pathways of Aminofluoranthenes in Environmental Matrices

Aminofluoranthenes, including the 7-amino isomer, are not typically primary pollutants. Instead, they are predominantly formed in the environment through the reduction of nitrofluoranthenes. These precursor compounds, nitro-PAHs, are emitted from various combustion sources and can also be formed in the atmosphere through reactions of PAHs with nitrogen oxides.

One of the principal formation pathways for aminofluoranthenes in the environment is the biotransformation of nitro-PAHs. This process is mediated by a diverse range of microorganisms present in soil, sediment, and aquatic systems. Under anaerobic or anoxic conditions, certain bacteria and fungi can utilize nitro-PAHs as electron acceptors, leading to the reduction of the nitro group to an amino group.

This microbial reduction is a critical step in the environmental cycling of nitro-PAHs. The enzymatic machinery of these microorganisms facilitates the conversion of various nitrofluoranthene isomers to their corresponding aminofluoranthene counterparts. While studies specifically detailing the biotransformation of the precursor to 7-aminofluoranthene are not abundant, the general mechanism is well-established for a variety of nitro-PAHs.

Table 1: Examples of Microorganisms Involved in Nitro-PAH Biotransformation

| Microorganism Type | Genus Examples | Environmental Matrix |

| Bacteria | Pseudomonas, Mycobacterium, Rhodococcus | Soil, Sediment |

| Fungi | Cunninghamella, Aspergillus, Penicillium | Soil |

| Anaerobic Sludge | Mixed Consortia | Wastewater Treatment |

This table provides examples of microbial genera known to be involved in the biotransformation of nitro-aromatic compounds, which is the key process for the formation of aminofluoranthenes.

In addition to microbial activity, aminofluoranthenes can be formed through abiotic reduction processes. Photoreduction can occur in aquatic environments where nitrofluoranthenes dissolved in water are exposed to sunlight. The absorption of light energy can lead to the chemical reduction of the nitro group.

Environmental Degradation Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These include photochemical reactions, microbial metabolism, and physical-chemical interactions with environmental matrices.

Aminofluoranthenes, like other PAHs and their derivatives, can undergo photochemical degradation upon exposure to sunlight. In the presence of light and oxygen, direct photolysis can occur, leading to the transformation of the molecule. The specific degradation products will depend on the environmental conditions, such as the presence of photosensitizers like humic acids in natural waters. While specific photodegradation pathways for this compound have not been extensively elucidated, it is anticipated that reactions such as photooxidation would lead to the formation of hydroxylated and quinone-type products, and potentially ring cleavage.

The microbial degradation of aminofluoranthenes is a key process in their removal from the environment. A variety of bacteria and fungi have been shown to metabolize amino-PAHs. Under aerobic conditions, microorganisms can initiate the degradation of the aromatic ring system through the action of dioxygenase enzymes. This typically leads to the formation of catechols, which are then further metabolized through ring cleavage pathways, ultimately leading to mineralization to carbon dioxide and water.

Under anaerobic conditions, the degradation of aminofluoranthenes is generally slower. However, some anaerobic microorganisms can utilize these compounds in their metabolic processes. The specific biotransformation products can vary depending on the microbial species and the environmental conditions.

Table 2: Potential Microbial Degradation Products of Aminofluoranthenes

| Initial Compound | Degradation Condition | Potential Intermediate Products |

| This compound | Aerobic | Hydroxylated aminofluoranthenes, aminofluoranthene-diols, ring cleavage products |

| This compound | Anaerobic | Further reduced compounds, potential for polymerization |

This table is illustrative and based on the general understanding of the microbial degradation of amino-PAHs, as specific data for this compound is limited.

The fate and transport of this compound in the environment are significantly influenced by its sorption behavior. Due to its chemical structure, it is expected to have a moderate to high affinity for organic matter in soil and sediment. This sorption reduces its mobility in the environment and its bioavailability to microorganisms.

Table 3: Estimated Physicochemical Properties Relevant to Environmental Fate

| Property | Estimated Value/Range | Implication for Environmental Fate |

| Water Solubility | Low | Limited dissolution in water, preference for partitioning to organic phases. |

| Log Kow (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in organisms. |

| Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | High | Strong sorption to soil and sediment, leading to low mobility. |

| Vapor Pressure | Low | Not expected to be significantly transported in the atmosphere in the vapor phase. |

These values are estimations based on the general properties of amino-PAHs of similar molecular weight, as specific experimental data for this compound is scarce.

Environmental Distribution and Reservoirs

Presence in Air Particulates and Aerosols

Atmospheric particulate matter, including aerosols, can act as a significant carrier for semi-volatile organic compounds like amino-PAHs. These compounds can be emitted from various combustion sources and subsequently adsorb onto the surface of fine particles in the atmosphere. The transport and deposition of these particles then contribute to the widespread distribution of the associated chemicals.

However, a detailed search of environmental monitoring studies and atmospheric chemistry literature did not yield specific concentration data for this compound in either PM2.5 or PM10 fractions of air particulates. While studies often report on the presence of parent PAHs and some nitro-PAHs, the specific measurement of this compound is not commonly included in routine environmental analyses. Without such data, it is impossible to construct a data table detailing its concentrations in various urban, rural, or industrial air samples.

Analytical Methodologies for Detection and Quantification of 7 Aminofluoranthene

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating individual chemical components from a mixture, making it indispensable for the analysis of 7-Aminofluoranthene. thermofisher.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. lcms.cz Both liquid and gas chromatography are extensively used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, thermally unstable, and less volatile compounds like aminofluoranthenes. cuni.cz It offers a wide array of stationary and mobile phase combinations, allowing for tailored separation of complex mixtures. cuni.cz

Reversed-Phase (RP) HPLC: This is the most common mode used for aminofluoranthene analysis. nacalai.com In RP-HPLC, a nonpolar stationary phase, typically C18 (octadecylsilane), is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). nacalai.comijpsonline.com This setup allows polar compounds like this compound to elute after being separated from more nonpolar components of a sample. The separation of challenging constitutional isomers, which have very similar polarity and hydrophobicity, can often be achieved using specialized reversed-phase columns. researchgate.net

Specialized Columns for Isomer Separation: Due to the structural similarity of aminofluoranthene isomers, standard C18 columns may not provide adequate resolution. Specialty columns that offer different separation mechanisms, such as π-π interactions, are employed. nacalai.com Columns with stationary phases like cholesteryl, pyrenylethyl, or nitrophenylethyl groups can provide enhanced selectivity for positional isomers. nacalai.com